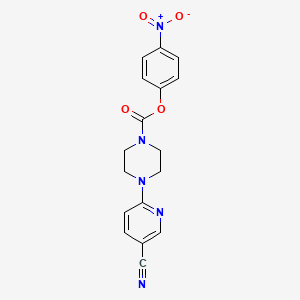
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihaloalkane.
Introduction of the pyridine ring: The piperazine derivative is then reacted with a pyridine derivative, such as 5-cyano-2-pyridine, under suitable conditions.
Attachment of the nitrophenyl group: Finally, the compound is reacted with 4-nitrophenyl chloroformate to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate depends on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and pyridine groups can play a crucial role in binding to the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl 4-(2-pyridinyl)-1-piperazinecarboxylate
- 4-Nitrophenyl 4-(3-cyano-2-pyridinyl)-1-piperazinecarboxylate
Uniqueness
4-Nitrophenyl 4-(5-cyano-2-pyridinyl)-1-piperazinecarboxylate is unique due to the presence of both the nitrophenyl and cyano-pyridine groups, which can confer distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C17H15N5O4 |
|---|---|
Molekulargewicht |
353.33 g/mol |
IUPAC-Name |
(4-nitrophenyl) 4-(5-cyanopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H15N5O4/c18-11-13-1-6-16(19-12-13)20-7-9-21(10-8-20)17(23)26-15-4-2-14(3-5-15)22(24)25/h1-6,12H,7-10H2 |
InChI-Schlüssel |
BWQIPKKUDXHYPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=NC=C(C=C2)C#N)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


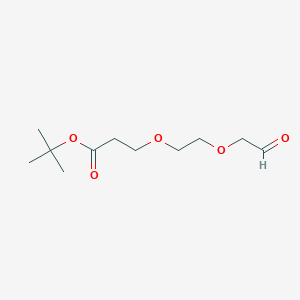
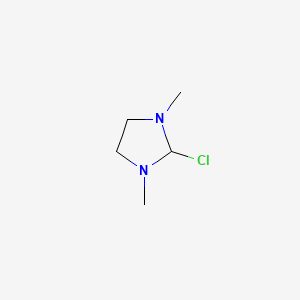
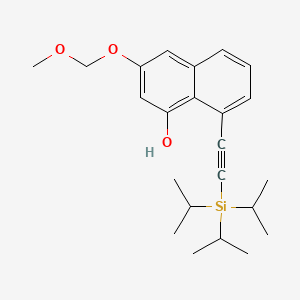
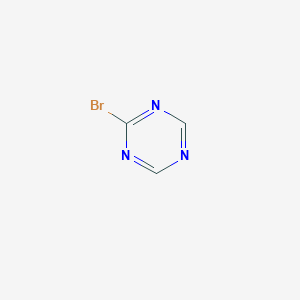
![N-Methyl[1]benzothieno[3,2-d][1,2,3]triazin-4-amine](/img/structure/B13929049.png)

![5-[[2-(2-Naphthalenyloxy)ethyl]oxy]-alpha-oxo-2-thiopheneacetic acid](/img/structure/B13929065.png)
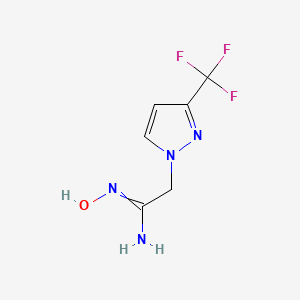
![1-(1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)ethan-1-one](/img/structure/B13929069.png)

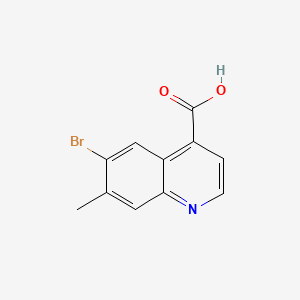
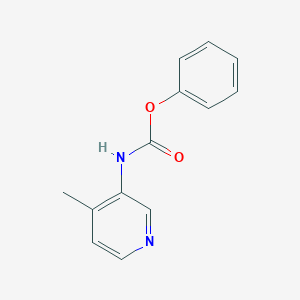
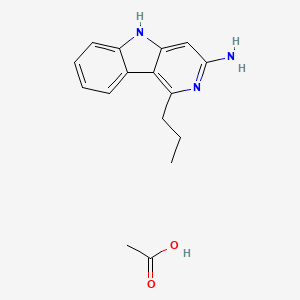
![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline](/img/structure/B13929089.png)
